Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
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Overview
Description
Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound with the molecular formula C₁₈H₁₉N₃OS and a molecular weight of 325.434 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring and a thioester functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of ethanethioic acid with ((2,4,6-trimethylphenyl)amino)- and S-1H-benzimidazol-2-yl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives. These products have their own unique applications in various fields .
Scientific Research Applications
Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid, which can then interact with various enzymes and proteins. The benzimidazole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-1-yl ester
- Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-3-yl ester
Uniqueness
Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the thioester functional group. This combination of structural features imparts distinctive chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
83408-80-4 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-(2,4,6-trimethylanilino)ethanethioate |
InChI |
InChI=1S/C18H19N3OS/c1-11-8-12(2)17(13(3)9-11)19-10-16(22)23-18-20-14-6-4-5-7-15(14)21-18/h4-9,19H,10H2,1-3H3,(H,20,21) |
InChI Key |
KLUGODCRFQVLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC(=O)SC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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